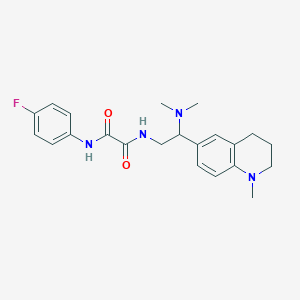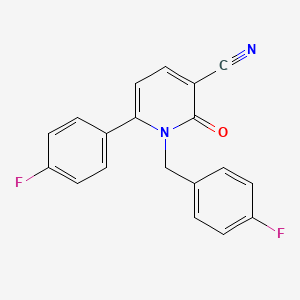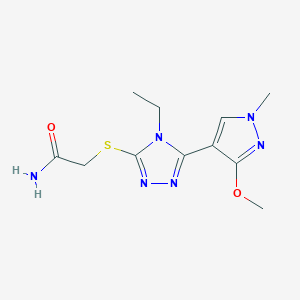![molecular formula C19H16N2O4 B2422354 N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide CAS No. 1207046-84-1](/img/structure/B2422354.png)
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key regulator of cell growth and survival, and its dysregulation is implicated in many diseases, including cancer, diabetes, and neurodegenerative disorders. GSK690693 has been extensively studied for its potential as a therapeutic agent in these diseases.
作用机制
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide inhibits AKT activity by binding to the ATP-binding site of the kinase domain. This prevents ATP from binding to AKT, which is required for its activation. Without activation, AKT cannot phosphorylate its downstream targets, leading to decreased cell growth and survival.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide inhibits cell growth and survival, induces cell death, and sensitizes cells to chemotherapy and radiation therapy. In animal models of diabetes, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide improves insulin sensitivity and glucose tolerance. In animal models of neurodegenerative disorders, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide protects against neuronal damage and improves cognitive function.
实验室实验的优点和局限性
One advantage of N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide is its specificity for AKT. This allows researchers to study the effects of AKT inhibition in a variety of cell types and disease models. However, one limitation of N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide is its relatively low potency compared to other AKT inhibitors. This may limit its efficacy in certain disease models or require higher doses for therapeutic effect.
未来方向
There are several future directions for research on N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide. One area of interest is its potential as a combination therapy with other anticancer agents. Preclinical studies have shown that N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide can sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may enhance the efficacy of these treatments. Another area of interest is its potential as a therapeutic agent in neurodegenerative disorders. Animal studies have shown that N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide can protect against neuronal damage and improve cognitive function, suggesting that it may have potential as a disease-modifying therapy in these disorders. Finally, there is interest in developing more potent and selective AKT inhibitors based on the structure of N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide.
合成方法
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the reaction of 4-fluoroaniline with 2-chloro-5-nitropyrimidine to form 3-(4-fluorophenyl)-5-nitro-2-chloropyrimidine. This intermediate is then reduced to the corresponding amine using palladium on charcoal as a catalyst. The amine is then coupled with 3-(3-fluorophenyl)benzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to form the final product, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide.
科学研究应用
N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been extensively studied for its potential as a therapeutic agent in cancer, diabetes, and neurodegenerative disorders. In cancer, AKT is often overactivated, leading to increased cell growth and survival. N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide inhibits AKT activity, leading to decreased cell growth and increased cell death. In preclinical studies, N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has shown efficacy in inhibiting tumor growth in a variety of cancer types, including breast, prostate, and lung cancer. In diabetes, AKT is involved in insulin signaling, and its dysregulation can lead to insulin resistance. N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been shown to improve insulin sensitivity in animal models of diabetes. In neurodegenerative disorders, AKT is involved in neuronal survival and function. N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
属性
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-ylamino)-6-methylquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-11-3-5-14-13(7-11)15(9-16(21-14)19(22)23-2)20-12-4-6-17-18(8-12)25-10-24-17/h3-9H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVNOSWFSZZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC4=C(C=C3)OCO4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1,3-benzodioxol-5-ylamino)-6-methylquinoline-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


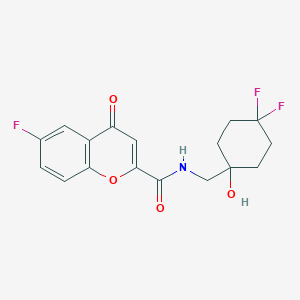
![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)

![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)


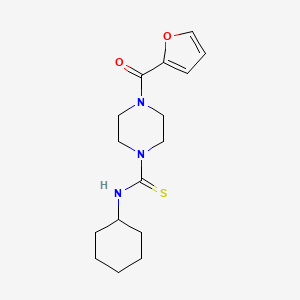
![6-(azepan-1-ylsulfonyl)-2-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2422281.png)

![Benzo[d]thiazol-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2422289.png)
